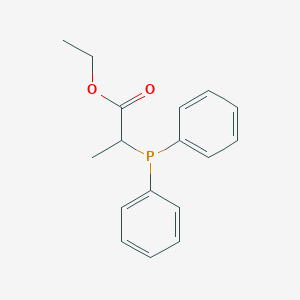
Ethyl 2-(diphenylphosphanyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(diphenylphosphanyl)propanoate is an organophosphorus compound that features a phosphine group attached to an ester
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(diphenylphosphanyl)propanoate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with ethyl 2-bromopropanoate under basic conditions. The reaction typically proceeds as follows:
Reactants: Diphenylphosphine and ethyl 2-bromopropanoate.
Catalyst: A base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Solvent: An aprotic solvent like tetrahydrofuran (THF).
Conditions: The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-(diphenylphosphanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(diphenylphosphanyl)propanoate has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of ethyl 2-(diphenylphosphanyl)propanoate depends on its application. As a ligand in catalysis, it coordinates with transition metals to form active catalytic complexes. These complexes facilitate various organic reactions by stabilizing transition states and intermediates.
類似化合物との比較
Similar Compounds
Ethyl 2-(diethoxyphosphoryl)propanoate: Another ester with a phosphine group, but with different substituents on the phosphorus atom.
Diphenylphosphine oxide: A simpler compound with a phosphine oxide group.
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Uniqueness
Ethyl 2-(diphenylphosphanyl)propanoate is unique due to its combination of an ester and a phosphine group, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides both nucleophilic and electrophilic sites, making it a versatile compound in organic synthesis.
特性
CAS番号 |
114627-39-3 |
|---|---|
分子式 |
C17H19O2P |
分子量 |
286.30 g/mol |
IUPAC名 |
ethyl 2-diphenylphosphanylpropanoate |
InChI |
InChI=1S/C17H19O2P/c1-3-19-17(18)14(2)20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
InChIキー |
KJYGIYXOYHPTTB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)P(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]-](/img/structure/B14298692.png)
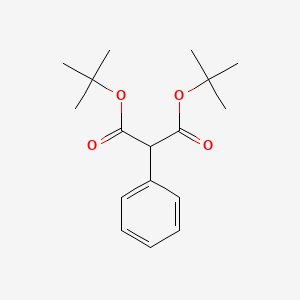
![N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide](/img/structure/B14298701.png)
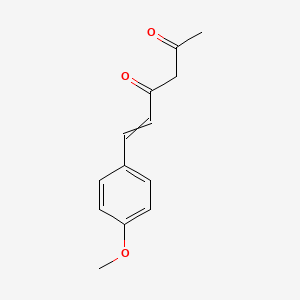
![5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B14298706.png)

![9-[4-(Trifluoromethyl)phenyl]-9H-xanthene](/img/structure/B14298726.png)
![4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14298736.png)
![4-Methylbenzenesulfonic acid;6-methylidenebicyclo[3.3.1]nonan-2-ol](/img/structure/B14298742.png)
![5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol)](/img/structure/B14298756.png)
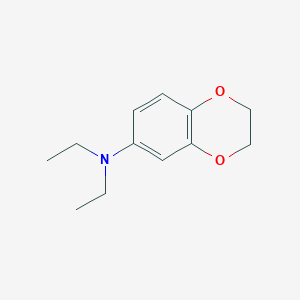
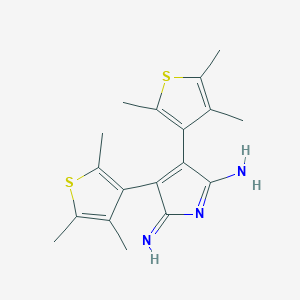
![Morpholine, 4-[bis(pentachlorophenyl)acetyl]-](/img/structure/B14298765.png)

